Higher Purity Threshold Reduces Purification Burden and Increases Reproducibility
This compound is commercially available in purities of ≥98% (MolCore) , whereas widely used alternative acylation reagents like 1,1′-carbonyldiimidazole (CDI) typically require purification steps due to variable quality. For instance, CDI is often used at ~90% purity and must be recrystallized before use in sensitive reactions . The higher intrinsic purity of 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole reduces the need for pre-reaction purification, thereby increasing procedural efficiency and reproducibility.
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | 1,1′-Carbonyldiimidazole (CDI) ~90% (typical commercial grade) |
| Quantified Difference | ≥8 percentage points higher purity |
| Conditions | Vendor specification (HPLC) |
Why This Matters
For procurement, this translates into less time spent on purification and lower risk of batch-to-batch variability in critical synthetic steps.
